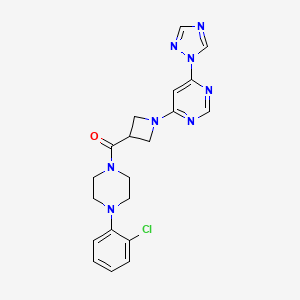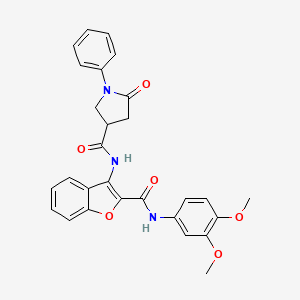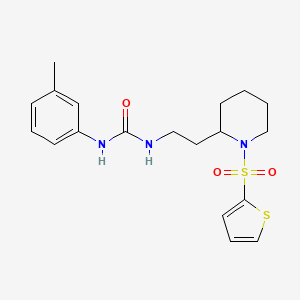
4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a piperazine ring, a trifluoromethyl group, and a morpholinone group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The trifluoromethyl group would likely introduce a degree of polarity to the molecule, and the piperazine ring could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body if it’s intended to be a drug .Mécanisme D'action
The exact mechanism of action of 4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one is not fully understood. However, it has been proposed that this compound acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been suggested that this compound may act as a serotonin 5-HT1A receptor agonist, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in animal models. It has been reported to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has also been found to decrease levels of inflammatory cytokines, which are proteins that are involved in the immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one in lab experiments is that it has been extensively studied and its synthesis method is well-established. This allows for consistent and reproducible results. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several future directions for research on 4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential as a treatment for psychiatric disorders such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one involves several steps, including the reaction of 4-benzylmorpholine with 3-(trifluoromethyl)benzaldehyde to form an intermediate, which is then reacted with piperazine-1-carboxamide and acetic anhydride to yield the final product. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of pure this compound.
Applications De Recherche Scientifique
4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one has been extensively studied for its potential pharmacological applications. Several research studies have reported that this compound exhibits antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-benzyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3/c24-23(25,26)18-7-4-8-19(13-18)27-9-11-28(12-10-27)22(31)20-15-32-16-21(30)29(20)14-17-5-2-1-3-6-17/h1-8,13,20H,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYBPCFNRMOUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-octahydropyrrolo[3,4-c]pyrrole, cis](/img/structure/B2788615.png)


![4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2788621.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2788623.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2788625.png)
![N-(3-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2788627.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide](/img/structure/B2788632.png)
![1-Phenylspiro[3.3]heptan-3-one](/img/structure/B2788633.png)
![5-[(4-Hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2788634.png)
![2,4-Dichloro-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B2788635.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2788637.png)